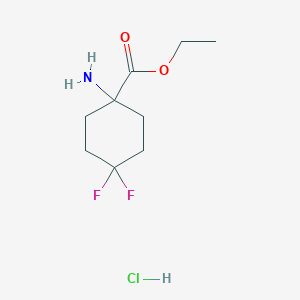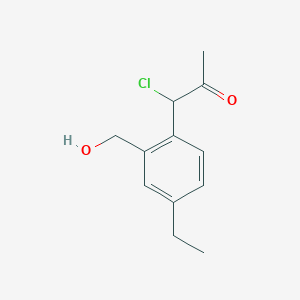
1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2 It is a chlorinated derivative of a phenylpropanone, characterized by the presence of a chloro group, an ethyl group, and a hydroxymethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one can be achieved through several methods. One common approach involves the chlorination of a precursor compound, such as 1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one, using a chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxymethyl and carbonyl groups can undergo oxidation and reduction reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-(4-methylphenyl)propan-2-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
1-Chloro-1-(4-ethylphenyl)propan-2-one: Similar structure but without the hydroxymethyl group, affecting its chemical properties.
1-Chloro-1-(4-ethyl-2-methylphenyl)propan-2-one:
Uniqueness
1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both a hydroxymethyl group and a chloro group on the phenyl ring.
Propiedades
Fórmula molecular |
C12H15ClO2 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
1-chloro-1-[4-ethyl-2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-3-9-4-5-11(10(6-9)7-14)12(13)8(2)15/h4-6,12,14H,3,7H2,1-2H3 |
Clave InChI |
XPKPGTRVWUIIPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)C(C(=O)C)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


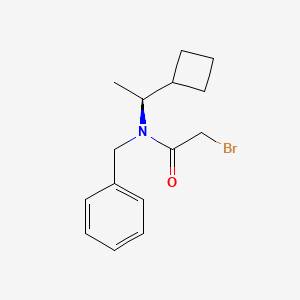
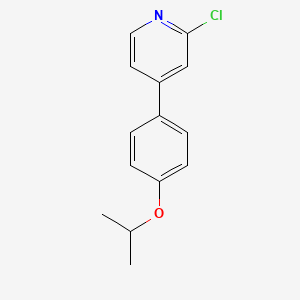
![(R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14041746.png)
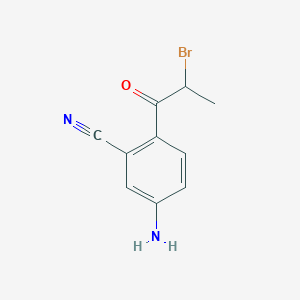
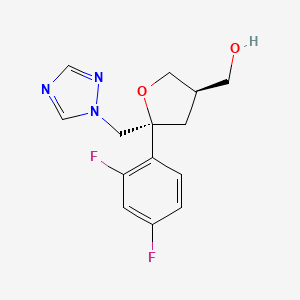
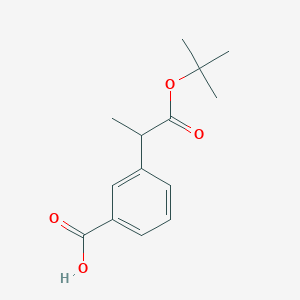
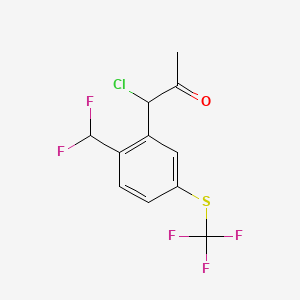
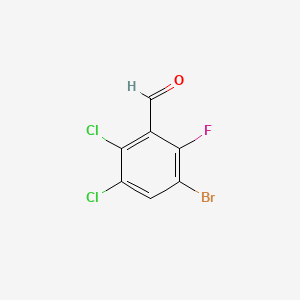
![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)

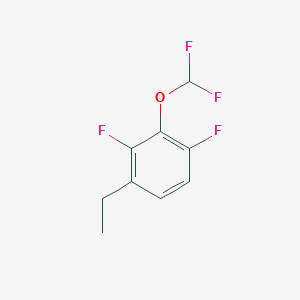
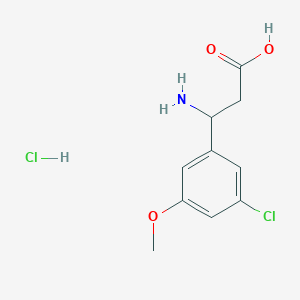
![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
